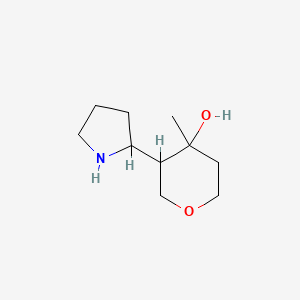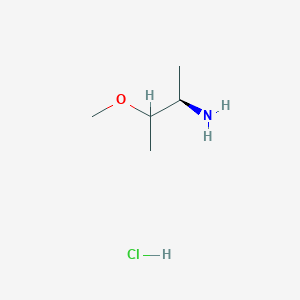
4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol
Vue d'ensemble
Description
“4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol” is a chemical compound with the CAS Number: 1803612-20-5 . It has a molecular weight of 185.27 . It is in the form of oil . This compound holds promise for various applications, including drug discovery, polymer synthesis, and catalysis.
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol”, can be achieved through different synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Molecular Structure Analysis
The IUPAC name of “4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol” is 4-methyl-3-(pyrrolidin-2-yl)tetrahydro-2H-pyran-4-ol . The Inchi Code is 1S/C10H19NO2/c1-10(12)4-6-13-7-8(10)9-3-2-5-11-9/h8-9,11-12H,2-7H2,1H3 .
Physical And Chemical Properties Analysis
“4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol” is an oil with a molecular weight of 185.27 .
Applications De Recherche Scientifique
I conducted a search for the scientific research applications of “4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol,” but the specific details on this compound are not readily available. However, based on related compounds with pyrrolidine structures, we can infer several potential applications:
Drug Discovery
Pyrrolidine is a versatile scaffold in drug design due to its binding conformation and ability to interact with various receptors and enzymes. It’s often used in the development of molecules with potent biological activity .
Cognitive Function Enhancement
Compounds with pyrrolidine structures have been investigated as selective phosphodiesterase (PDE) inhibitors, which can enhance synaptic plasticity and cognitive function .
Parkinson’s Disease Therapy
Derivatives of pyrrolidine have been explored as C-Abl inhibitors, which is a novel therapeutic target for Parkinson’s disease .
Biological Applications
Nitrogen-containing heterocyclic compounds like pyrrolidinones are significant due to their biological, agrochemical, and synthetic applications .
Synthetic Chemistry
Pyrrolidine derivatives are used in synthetic reactions, such as the Petasis reaction, to create biologically important compounds .
Safety and Hazards
Orientations Futures
“4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol” holds promise for various applications, including drug discovery, polymer synthesis, and catalysis. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Propriétés
IUPAC Name |
4-methyl-3-pyrrolidin-2-yloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(12)4-6-13-7-8(10)9-3-2-5-11-9/h8-9,11-12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZNCLHNHINSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1C2CCCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol | |
CAS RN |
1803612-20-5 | |
| Record name | 4-methyl-3-(pyrrolidin-2-yl)oxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine](/img/structure/B1435419.png)

![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1435421.png)
![4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1435422.png)








![1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435438.png)
